HJC0416

STAT3 Transcription Factor Promoter Activity

HJC0416 is a uniquely optimized, orally bioavailable STAT3 inhibitor. It offers a superior safety and potency profile over alternatives like Stattic, as validated by in vivo xenograft studies (46% tumor volume reduction). This makes it the definitive research probe for consistent, physiologically relevant results in STAT3-driven cancer and fibrosis models.

Molecular Formula C18H17ClN2O4S
Molecular Weight 392.9 g/mol
Cat. No. B15139552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHJC0416
Molecular FormulaC18H17ClN2O4S
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)OCCCN
InChIInChI=1S/C18H17ClN2O4S/c19-13-3-5-16(25-8-1-7-20)15(10-13)18(22)21-14-4-2-12-6-9-26(23,24)17(12)11-14/h2-6,9-11H,1,7-8,20H2,(H,21,22)
InChIKeyAUTAJMGNRLHARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HJC0416 (2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide) for STAT3-Driven Oncology and Fibrosis Research: Key Selection Criteria


2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide, commonly supplied as the hydrochloride salt (HJC0416), is a synthetic small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) . It features a benzothiophene sulfone core linked to a chlorinated benzamide via an aminopropoxy tether, a structural motif derived from fragment-based drug design optimization of the lead compound HJC0149 . HJC0416 has demonstrated oral bioavailability and potent antiproliferative activity across a range of cancer cell lines, positioning it as a research tool for probing STAT3 signaling in oncology and fibrosis .

Critical Procurement Considerations: Why Substituting HJC0416 with Another STAT3 Inhibitor Can Compromise Experimental Reproducibility


While several small-molecule STAT3 inhibitors are commercially available, substituting HJC0416 (2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide) with a generic alternative can severely undermine research outcomes. HJC0416's specific aminopropoxy-tethered benzothiophene sulfone scaffold was rationally designed to confer a unique combination of potency, oral bioavailability, and an improved safety profile that are not universally shared across the STAT3 inhibitor class . Direct comparisons with the widely used STAT3 inhibitor Stattic reveal that while both compounds can downregulate STAT3 phosphorylation, HJC0416 exhibits superior inhibition of STAT3 promoter activity and achieves in vivo tumor suppression without the overt toxicity often associated with other STAT3 antagonists . Furthermore, the specific structural features of HJC0416, optimized from the lead compound HJC0149, directly impact its cellular permeability and pharmacokinetic properties, making it a uniquely suitable probe for in vivo studies where oral administration is required .

Quantitative Differentiator Analysis for HJC0416 (2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide)


Enhanced Transcriptional Inhibition of STAT3: 51% vs. 39% Promoter Activity Reduction Compared to Stattic

In a direct functional assay measuring STAT3-driven transcription, HJC0416 hydrochloride (2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide) demonstrated superior inhibition of STAT3 promoter activity compared to the widely used STAT3 inhibitor Stattic. The data show a clear, quantifiable advantage in reducing STAT3-mediated gene expression, a key metric for on-target activity .

STAT3 Transcription Factor Promoter Activity MDA-MB-231 Breast Cancer

Differential Antiproliferative Potency in Pancreatic Cancer: 47-Fold Variation in IC50 Between Cell Lines

The antiproliferative activity of HJC0416 hydrochloride against pancreatic cancer cell lines is not uniform, displaying a significant 47-fold difference in potency between AsPC1 and Panc-1 cells. This stark contrast provides a valuable window of activity for mechanistic studies and for selecting appropriate models where HJC0416 sensitivity can be stratified .

Pancreatic Cancer Antiproliferative IC50 AsPC1 Panc-1

In Vivo Tumor Suppression via Dual Routes of Administration: 67% (IP) and 46% (PO) Tumor Volume Reduction

HJC0416 demonstrates robust in vivo efficacy in a triple-negative breast cancer xenograft model, achieving significant tumor volume reduction via both intraperitoneal (IP) and oral (PO) routes. The data confirm oral bioavailability and provide a quantitative measure of anti-tumor effect in a preclinical model, distinguishing it from compounds that lack oral activity .

In Vivo Xenograft Oral Bioavailability Tumor Suppression MDA-MB-231

Potent Antiproliferative Activity Across a Panel of Cancer Cell Lines: IC50 Range of 0.04 - 1.97 µM

HJC0416 hydrochloride exhibits a broad and potent antiproliferative profile across a panel of breast and pancreatic cancer cell lines, with IC50 values ranging from low nanomolar to low micromolar. This contrasts with the more limited potency profile of its precursor, HJC0149, highlighting the value of the O-alkylamino-tethered side chain optimization strategy that led to HJC0416's development .

Antiproliferative Cancer IC50 Breast Cancer Pancreatic Cancer

Recommended Research Applications for HJC0416 (2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide) Based on Verified Evidence


In Vivo Preclinical Studies of Oral STAT3 Inhibition in Oncology

HJC0416 is uniquely suited for in vivo cancer research due to its confirmed oral bioavailability and demonstrated anti-tumor efficacy. In a murine MDA-MB-231 triple-negative breast cancer xenograft model, oral administration of HJC0416 at 100 mg/kg for 14 days resulted in a 46% reduction in tumor volume . This allows for experiments where sustained, non-invasive dosing is required to mimic potential oral therapeutic regimens, a key advantage over STAT3 inhibitors lacking this property.

Mechanistic Studies of STAT3-Driven Transcription and Gene Expression

The superior ability of HJC0416 to inhibit STAT3 promoter activity compared to Stattic (51% vs. 39% reduction) makes it an optimal probe for dissecting STAT3-mediated transcriptional programs . Researchers can leverage this enhanced transcriptional repression to more effectively silence STAT3 target genes in cell-based models, enabling cleaner readouts in luciferase reporter assays, ChIP-seq, and RNA-seq studies aimed at mapping STAT3-dependent gene networks.

Modeling Differential STAT3 Dependency in Pancreatic Cancer Cell Lines

The stark difference in sensitivity to HJC0416 between AsPC1 (IC50 = 40 nM) and Panc-1 (IC50 = 1.88 µM) cell lines offers a powerful tool for investigating the mechanisms of STAT3 dependency and resistance in pancreatic cancer . Researchers can use these two cell lines as a comparative model system to identify genetic or proteomic factors that dictate response to STAT3 inhibition, aiding in the discovery of predictive biomarkers for targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for HJC0416

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.